2-(2-(Benzyloxy)ethoxy)-5-bromopyridine
Overview
Description
2-(2-(Benzyloxy)ethoxy)-5-bromopyridine is an organic compound that features a pyridine ring substituted with a benzyloxyethoxy group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)ethoxy)-5-bromopyridine typically involves the reaction of 2-(2-(Benzyloxy)ethoxy)pyridine with bromine or a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)ethoxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(2-(Benzyloxy)ethoxy)-5-aminopyridine, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(2-(Benzyloxy)ethoxy)-5-bromopyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)ethoxy)-5-bromopyridine involves its interaction with specific molecular targets. The benzyloxyethoxy group can participate in hydrogen bonding and van der Waals interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: Similar in structure but lacks the bromine atom and pyridine ring.
2-Ethoxyethanol: Contains an ethoxy group instead of a benzyloxy group.
2-(2-(Benzyloxy)ethoxy)ethanol: Similar structure but without the bromine atom and pyridine ring.
Uniqueness
2-(2-(Benzyloxy)ethoxy)-5-bromopyridine is unique due to the presence of both the benzyloxyethoxy group and the bromine atom on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
5-bromo-2-(2-phenylmethoxyethoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c15-13-6-7-14(16-10-13)18-9-8-17-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVHVDYDJVWGDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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